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  • Product: Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
  • CAS: 1245828-39-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, materials science, and polymer chemistry, owing to its unique conformational properties and electronic characteristics.[1][2] This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, materials science, and polymer chemistry, owing to its unique conformational properties and electronic characteristics.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate, a highly functionalized biphenyl derivative. We will explore the strategic selection of the Suzuki-Miyaura cross-coupling reaction, detailing the mechanistic underpinnings and providing a robust, step-by-step experimental protocol. Furthermore, this document outlines a multi-technique approach for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of substituted biaryl compounds.

Compound Profile and Strategic Importance

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is a versatile organic intermediate. The presence of multiple functional groups—a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized, and two methyl ester groups, which can be hydrolyzed to carboxylic acids—makes it a valuable building block for more complex molecules, such as metal-organic frameworks (MOFs) or pharmacologically active compounds.[3]

PropertyValueSource(s)
Chemical Name Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate[4]
CAS Number 1245828-39-0[3]
Molecular Formula C₁₆H₁₄O₅[3][4]
Molecular Weight 286.28 g/mol [3][4]
Physical Form Solid[4]
Purity (Typical) ≥97%[4]

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond linking the two phenyl rings is the key synthetic challenge. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is arguably the most efficient and widely used method for constructing biaryl systems.[5][6] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the required organoboron reagents.[6]

Retrosynthetic Analysis

The target molecule can be disconnected at the central C-C bond, leading to two readily available or easily synthesized precursors: an aryl halide and an arylboronic acid. This retrosynthetic approach is a cornerstone of modern organic synthesis.

Retrosynthesis Target Dimethyl 4'-hydroxy- [1,1'-biphenyl]-3,5-dicarboxylate Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursors Disconnect->Precursors ArylHalide Dimethyl 5-bromoisophthalate (Aryl Halide) Precursors->ArylHalide BoronicAcid (4-hydroxyphenyl)boronic acid (Organoboron Reagent) Precursors->BoronicAcid

Caption: Retrosynthetic pathway for the target compound.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a general guideline and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
  • Reactants: Dimethyl 5-bromoisophthalate, (4-hydroxyphenyl)boronic acid.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂).

  • Ligand: Triphenylphosphine (PPh₃).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvents: Toluene, Ethanol, Deionized Water, Ethyl Acetate, Brine (saturated NaCl solution).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

  • Glassware: Round-bottom flask, reflux condenser, separatory funnel.

  • Equipment: Magnetic stirrer with hotplate, nitrogen/argon line, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add Dimethyl 5-bromoisophthalate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), Potassium Carbonate (3.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is essential for the transmetalation step. The palladium catalyst and phosphine ligand form the active catalytic species in situ.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the catalyst.

  • Solvent Addition: Add a degassed mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio) to the flask via syringe. The solvent mixture is chosen to ensure the solubility of both organic and inorganic reagents.[6]

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.[7]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product obtained is typically purified by column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is used to separate the desired product from unreacted starting materials and catalyst residues.

Characterization_Workflow Crude Crude Product from Work-up Purification Column Chromatography (Silica Gel) Crude->Purification Pure Pure Compound (White Solid) Purification->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR ¹H & ¹³C NMR Analysis->NMR IR FT-IR Analysis->IR MS Mass Spectrometry Analysis->MS

Caption: General workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in organic chemistry.[8] The ¹H and ¹³C NMR spectra will provide a unique fingerprint for the target molecule.

Table 2: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/AssignmentRationale
¹H NMR ~9.5-10.0s (broad)1H, Ar-OHPhenolic protons are often broad and downfield.
~8.4t1H, Ar-HProton at C4, coupled to two meta protons.
~8.2d2H, Ar-HProtons at C2 and C6, coupled to the meta proton.
~7.5d2H, Ar-HProtons ortho to the hydroxyl group.
~6.9d2H, Ar-HProtons meta to the hydroxyl group.
~3.9s6H, -OCH₃Two equivalent methyl ester groups.
¹³C NMR ~166C=OEster CarbonylTypical chemical shift for ester carbonyls.[9]
~158C-OHPhenolic CarbonAromatic carbon attached to an oxygen atom.
~116-145Ar-CAromatic CarbonsMultiple signals expected in the aromatic region.
~52-OCH₃Methyl CarbonTypical chemical shift for methyl esters.[9]

(Note: Predicted shifts are estimates and actual values may vary based on solvent and concentration.[10])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.[8]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic C-H
~1725C=O stretchEster Carbonyl
~1600, ~1450C=C stretchAromatic Ring
~1250C-O stretchAryl Ether/Ester
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed.

  • Expected [M+H]⁺: 287.29

  • Expected [M+Na]⁺: 309.27

The presence of this peak provides strong evidence that the target molecule has been successfully synthesized with the correct molecular formula of C₁₆H₁₄O₅.

Conclusion and Future Outlook

This guide has detailed a reliable and well-documented pathway for the synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate via the Suzuki-Miyaura cross-coupling reaction. The described protocol, coupled with a rigorous characterization workflow, ensures the production of a high-purity compound suitable for further research and development. The functional handles present in this molecule open up numerous possibilities for its use as a precursor in the development of novel pharmaceuticals, advanced polymers, and functional materials, underscoring the importance of robust synthetic and analytical methodologies in modern chemical science.[1][11]

References

  • Benchchem. Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene.
  • Benchchem. A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers.
  • Kotha, S., et al. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. 2010. Available from: [Link]

  • Benchchem. Understanding the Properties and Applications of Biphenyl Derivatives.
  • Ali, H. A., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 2023. Available from: [Link]

  • Ahmad, A., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. 2022. Available from: [Link]

  • Wang, Y., et al. Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters. 2023. Available from: [Link]

  • Rangel-Rangel, E., et al. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions. 2011. Available from: [Link]

  • Kazlauskas, K., et al. Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science. 2023. Available from: [Link]

  • Morlet-Savary, F., et al. Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymerization Processes. Catalysts. 2019. Available from: [Link]

  • Wang, D., et al. Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies. ACS Catalysis. 2018. Available from: [Link]

  • Kross, R. D., & Fassel, V. A. THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Defense Technical Information Center. 1960. Available from: [Link]

  • Valdés-Martínez, J., et al. Crystal structure and Hirshfeld surface analysis of dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate. IUCrData. 2016. Available from: [Link]

  • Stewart, J. E. Infrared spectra of crystalline polyphenyls. Journal of Research of the National Bureau of Standards. 1957. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). Available from: [Link]

  • Bree, A., et al. The crystal and solution vibrational spectra of biphenyl. Spectrochimica Acta Part A: Molecular Spectroscopy. 1972. Available from: [Link]

  • Ertekin, K., et al. Synthesis, characterization, aggregation-induced enhanced emission and solvatochromic behavior of dimethyl 4′-(diphenylamino)biphenyl-3,5-dicarboxylate: experimental and theoretical studies. New Journal of Chemistry. 2019. Available from: [Link]

  • Ma, J., et al. Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A. 2015. Available from: [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Jain, P., et al. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. ACS Sustainable Chemistry & Engineering. 2025. Available from: [Link]

  • National Renewable Energy Laboratory. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. protocols.io. 2023. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate, a key building block in the burgeoning field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). This document delves into the core properties of this molecule, offering a detailed exploration of its chemical and physical characteristics, a plausible synthetic route, and an analysis of its spectroscopic signature. The guide is intended to be a vital resource for researchers and professionals engaged in the design and synthesis of novel functional materials.

Introduction: The Architectural Significance of a Bifunctional Linker

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate stands as a molecule of significant interest due to its unique structural features: a rigid biphenyl backbone functionalized with both carboxylate and hydroxyl groups. This combination of a robust aromatic core and versatile functional groups makes it an exceptional candidate for the construction of highly ordered, porous materials. The esterified carboxyl groups at the 3 and 5 positions provide ideal coordination sites for metal ions, forming the nodes of a framework, while the hydroxyl group at the 4' position offers a site for post-synthetic modification or can influence the electronic properties of the resulting material. Its primary application to date lies in its use as an organic linker or "strut" in the assembly of Metal-Organic Frameworks (MOFs)[1][2][3][4]. MOFs are a class of crystalline materials with exceptionally high surface areas and tunable pore sizes, showing great promise in gas storage, catalysis, and drug delivery. The specific geometry and functionality of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate dictate the topology and chemical environment of the resulting MOF, making a thorough understanding of its properties paramount for rational material design.

Physicochemical Properties: A Quantitative Overview

A precise understanding of the physicochemical properties of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is crucial for its effective use in synthesis and material fabrication. While experimental data for some properties are not extensively reported in the literature, we can infer certain characteristics based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
Molecular Formula C₁₆H₁₄O₅[3][4]
Molecular Weight 286.28 g/mol [3][4]
CAS Number 1245828-39-0[5][6]
Physical Form Solid[5]
Melting Point Not explicitly reported. Expected to be a high-melting solid typical of rigid aromatic dicarboxylates.Inferred from the high melting point of similar biphenyl dicarboxylates.
Solubility Insoluble in water.[7] Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.The biphenyl dimethyl dicarboxylate (BDD) analogue is reported to have extremely low water solubility.[7] Solubility in organic solvents is inferred from its use in organic synthesis.
Storage Store at room temperature in a dry, well-sealed container.[5]

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core of the target molecule.

The proposed synthetic strategy involves the coupling of dimethyl 5-bromoisophthalate with 4-hydroxyphenylboronic acid .

Sources

Foundational

Crystal structure of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate"

An In-depth Technical Guide on the Structural Elucidation of Biphenyl Carboxylate Scaffolds: A Case Study Approach with "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" For the Attention of Researchers, Scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Structural Elucidation of Biphenyl Carboxylate Scaffolds: A Case Study Approach with "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate"

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Structural Insight

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a recurring motif of profound significance. Its conformational flexibility and capacity for functionalization make it a privileged structure in the design of novel therapeutics and functional materials. The subject of this guide, "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate," represents a molecule of considerable interest, potentially serving as a versatile building block for metal-organic frameworks (MOFs) or as a core structure in drug discovery programs.[1]

A critical prerequisite for the rational design of molecules based on this scaffold is a deep understanding of its three-dimensional structure at the atomic level. X-ray crystallography remains the gold standard for obtaining such information. However, a comprehensive search of publicly available crystallographic databases reveals that the crystal structure for "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" has not yet been reported.

This guide, therefore, adopts a case-study approach to navigate this knowledge gap. We will provide a robust framework for the synthesis, characterization, and eventual crystallographic analysis of the title compound. To do so, we will draw upon established methodologies and leverage the crystallographic data of closely related biphenyl dicarboxylates as proxies. This will equip researchers with the necessary intellectual and practical tools to pursue the structural elucidation of this and similar molecules.

Synthetic Strategy: Accessing the Biphenyl Core

The synthesis of asymmetrically substituted biphenyls often relies on cross-coupling reactions. The Suzuki coupling, a palladium-catalyzed reaction between a boronic acid and a halide, is a cornerstone of modern organic synthesis and is well-suited for constructing the biphenyl core of our target molecule.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" suggests two primary building blocks: a suitably protected 4-hydroxyphenylboronic acid and a halogenated dimethyl isophthalate derivative.

G target Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate suzuki Suzuki Coupling target->suzuki sub1 Aryl Halide: Dimethyl 5-bromo-isophthalate suzuki->sub1 sub2 Boronic Acid: (4-hydroxyphenyl)boronic acid suzuki->sub2 reagents Pd Catalyst Base reagents->suzuki

Caption: Retrosynthetic analysis for the synthesis of the target molecule via a Suzuki coupling reaction.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Reaction Setup: To a solution of dimethyl 5-bromoisophthalate (1 equivalent) and (4-hydroxyphenyl)boronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Base Addition: Add a base, for instance, an aqueous solution of sodium carbonate (2 equivalents).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate".

Crystallization: The Gateway to Atomic Resolution

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount and typically determined empirically.

General Approaches to Crystallization
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface between the two solvents.

For biphenyl dicarboxylates, solvents such as ethyl acetate, methanol, or mixtures including hexane are often employed.[2][3]

G cluster_0 Crystallization Workflow start Purified Compound dissolve Dissolve in Appropriate Solvent start->dissolve methods Slow Evaporation Vapor Diffusion Solvent Layering dissolve->methods crystals Single Crystals methods:f0->crystals methods:f1->crystals methods:f2->crystals xray X-ray Diffraction Analysis crystals->xray

Caption: A generalized workflow for the crystallization and subsequent X-ray diffraction analysis.

Spectroscopic and Crystallographic Characterization: A Proxy-Based Analysis

In the absence of experimental data for our target molecule, we will examine the characterization data of a closely related analogue, Dimethyl biphenyl-4,4′-dicarboxylate , for which a crystal structure has been reported.[2] This provides a valuable template for what to expect during the characterization of our target compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both phenyl rings. The chemical shifts and coupling constants of these signals would confirm the substitution pattern. The methyl ester protons would appear as sharp singlets, likely in the range of 3.5-4.0 ppm.

    • ¹³C NMR spectroscopy would provide evidence for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups (typically in the range of 165-175 ppm) and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found around 1700-1730 cm⁻¹. The O-H stretch of the hydroxyl group on our target molecule would appear as a broad band in the region of 3200-3600 cm⁻¹.

Single-Crystal X-ray Diffraction Analysis: The Case of Dimethyl biphenyl-4,4′-dicarboxylate

The crystal structure of Dimethyl biphenyl-4,4′-dicarboxylate reveals key structural features that are likely to be relevant to our target molecule.[2]

Crystallographic Parameter Value for Dimethyl biphenyl-4,4′-dicarboxylate[2]
Chemical FormulaC₁₆H₁₄O₄
Molecular Weight270.27
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.1358 (9)
b (Å)5.9752 (8)
c (Å)29.709 (4)
V (ų)1266.7 (3)
Z4

Molecular Geometry and Conformation: In the solid state, Dimethyl biphenyl-4,4′-dicarboxylate is essentially planar.[2] The molecule possesses an inversion center, which dictates the overall symmetry. For our target molecule, "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate," the lower symmetry due to the substitution pattern would preclude the presence of an inversion center in the molecule itself. The dihedral angle between the two phenyl rings is a critical parameter. While planar in the case of the analogue, other substituted biphenyls can exhibit significant twisting.[3][4] This torsion angle is influenced by the steric bulk of the substituents in the ortho positions and by crystal packing forces.

Intermolecular Interactions and Crystal Packing: The crystal packing of Dimethyl biphenyl-4,4′-dicarboxylate is primarily governed by van der Waals forces.[2] For our target molecule, the presence of the 4'-hydroxyl group introduces a significant change. This hydroxyl group is a potent hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" would be dominated by hydrogen bonding interactions, likely involving the hydroxyl group and the carbonyl oxygen atoms of the ester functionalities on neighboring molecules. These directional interactions would play a crucial role in dictating the overall crystal packing arrangement.

G cluster_0 Molecular Structure of a Biphenyl Dicarboxylate Analogue mol C₁₆H₁₄O₄ ring1 Phenyl Ring 1 mol->ring1 C-C bond ring2 Phenyl Ring 2 mol->ring2 C-C bond ester1 Ester Group 1 ring1->ester1 ester2 Ester Group 2 ring2->ester2

Caption: Schematic representation of the core components of a biphenyl dicarboxylate molecule.

Potential Applications in Drug Development and Materials Science

The structural motif of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" is suggestive of several potential applications:

  • Medicinal Chemistry: The biphenyl scaffold is present in numerous approved drugs. The hydroxyl and ester functionalities of the target molecule provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in a drug discovery context. The hydroxyl group, in particular, can engage in key hydrogen bonding interactions with biological targets.

  • Metal-Organic Frameworks (MOFs): The dicarboxylate functionality makes this molecule an excellent candidate for use as an organic linker in the construction of MOFs.[1] The 4'-hydroxyl group could serve to further functionalize the pores of the resulting framework or to modulate its electronic properties.

Future Work and Concluding Remarks

This technical guide has outlined a comprehensive strategy for the synthesis, characterization, and structural elucidation of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate." While the crystal structure of this specific molecule remains to be determined, we have leveraged data from closely related analogues to build a robust predictive framework.

The definitive determination of the crystal structure of the title compound is a critical next step. Such an endeavor would not only provide invaluable data for structure-based design efforts in both medicinal chemistry and materials science but would also contribute to a deeper fundamental understanding of structure-property relationships in this important class of molecules. We encourage researchers to pursue the synthesis and crystallization of this compound to unlock its full potential.

References

  • Gül, N., Burkin, G., Annadurdyyeva, S., Khrustalev, V., Atioğlu, Z., & Akkurt, M. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 62–66. Available at: [Link]

  • Lutz, M. (2012). Dimethyl biphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3335. Available at: [Link]

  • Karadeniz, B., et al. (2019). Synthesis, characterization, aggregation-induced enhanced emission and solvatochromic behavior of dimethyl 4′-(diphenylamino)biphenyl-3,5-dicarboxylate: experimental and theoretical studies. New Journal of Chemistry, 43(39), 15635-15644. Available at: [Link]

  • Gül, N., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Zhan, S. L., & Zhang, C. Z. (1992). [Studies on the Synthesis of Dimethyl 4-hydroxy-4'-methoxy-5,6,5',6'-bismethylenedioxy biphenyl-2,2'-dicarboxylate--an Essential Metabolite of Biphenyl Diester]. Yao Xue Xue Bao, 27(8), 582-588. Available at: [Link]

  • NIST. (n.d.). 3,3-Dimethyl 4,4-dihydroxy biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility.[1] Within this class of compounds, Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate has emerged as a molecule of significant interest, primarily as a versatile building block for the synthesis of more complex structures, including metal-organic frameworks (MOFs). This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in research and drug development.

Core Molecular Attributes

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is a biphenyl derivative characterized by a hydroxyl group at the 4'-position and two methyl ester groups at the 3 and 5 positions. These functional groups impart specific chemical properties that are crucial for its utility in synthesis and materials science.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₅[2][3]
Molecular Weight 286.28 g/mol [2][3]
CAS Number 1245828-39-0[2][3]
Appearance Solid[4]
Purity ≥97% (typical)[4]
Storage Sealed in a dry environment at room temperature[4]

Synthesis and Characterization

The synthesis of asymmetrically substituted biphenyls like Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method.[1] This reaction allows for the formation of a C-C bond between two aryl groups, one of which is an organoborane (typically a boronic acid or ester) and the other an organohalide.

Retrosynthetic Analysis

A logical retrosynthetic approach to Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate involves disconnecting the biphenyl bond. This leads to two key precursors: a substituted aryl halide and a substituted arylboronic acid.

G Target Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate Disconnect Suzuki-Miyaura Coupling Target->Disconnect Precursor1 Dimethyl 5-bromo-isophthalate Disconnect->Precursor1 Precursor2 (4-hydroxyphenyl)boronic acid Disconnect->Precursor2

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.

Materials:

  • Dimethyl 5-bromoisophthalate

  • (4-hydroxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimethyl 5-bromoisophthalate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene:ethanol:deionized water to the flask. In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add the catalyst solution to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC), using a suitable eluent system such as a mixture of hexanes and ethyl acetate. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Dimethyl 5-bromoisophthalate - (4-hydroxyphenyl)boronic acid - K₂CO₃ B Add Solvents: Toluene, Ethanol, Water A->B C Add Catalyst: Pd(OAc)₂ and PPh₃ B->C D Reflux under Inert Atmosphere C->D E Monitor by TLC D->E F Cool and Dilute E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The structural elucidation of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is confirmed through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from closely related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the hydroxyl proton, and the methyl protons of the ester groups. The aromatic protons will appear in the downfield region (typically 6.8-8.5 ppm), with their splitting patterns revealing their substitution patterns. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The two methyl ester groups are chemically equivalent and will therefore appear as a single sharp singlet at around 3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 16 carbon atoms in the molecule. The carbonyl carbons of the ester groups will be the most downfield signals (around 165-170 ppm). The aromatic carbons will appear in the range of 115-160 ppm, with the carbon attached to the hydroxyl group being more shielded. The methyl carbons of the ester groups will be the most upfield signals (around 52 ppm).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the different functional groups present. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Strong absorption bands around 1720-1740 cm⁻¹ will correspond to the C=O stretching of the ester groups. The C-O stretching of the esters will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated form [M+H]⁺ with an m/z of 287.28 or as its deprotonated form [M-H]⁻ with an m/z of 285.28.

Applications in Research and Development

The unique structural features of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate make it a valuable building block in several areas of research, particularly in the construction of functional materials and as a scaffold for the development of new therapeutic agents.

Metal-Organic Frameworks (MOFs)

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate, and more commonly its corresponding dicarboxylic acid, serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[2][3] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The specific geometry and functionality of the organic linker dictate the resulting structure and properties of the MOF.

The presence of both carboxylate and hydroxyl groups allows for multiple coordination modes with metal centers, leading to the formation of diverse and complex network topologies. The resulting MOFs can exhibit high porosity and surface area, making them promising candidates for applications in:

  • Gas storage and separation: The tunable pore size and chemical environment within the MOF can be designed to selectively adsorb and store specific gases.

  • Catalysis: The metal centers and functional groups on the organic linkers can act as active sites for a variety of catalytic reactions.

  • Sensing: The interaction of guest molecules with the MOF can induce a change in its physical properties, such as luminescence, which can be used for chemical sensing.

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents.[5][6][7] The release of the drug can be controlled by the degradation of the MOF or by diffusion through its pores. The biocompatibility of the metal ions and organic linkers is a critical consideration for such applications.

G cluster_mof MOF Assembly cluster_apps Potential Applications A Dimethyl 4'-hydroxy- [1,1'-biphenyl]-3,5-dicarboxylate (or its dicarboxylic acid) C Self-Assembly A->C B Metal Ions/Clusters B->C D Metal-Organic Framework (MOF) C->D E Gas Storage & Separation D->E F Catalysis D->F G Sensing D->G H Drug Delivery D->H

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Deployment of Luminescent MOFs (LMOFs) Derived from Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Application Areas: Toxicological Screening, Biomarker Sensing, and Advanced Drug Delivery Tracking Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Application Areas: Toxicological Screening, Biomarker Sensing, and Advanced Drug Delivery Tracking

Executive Summary & Mechanistic Rationale

Metal-Organic Frameworks (MOFs) have emerged as highly tunable platforms for chemical sensing and therapeutic monitoring. The ligand Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS: 1245828-39-0) serves as a premium, stable precursor for synthesizing high-performance Luminescent MOFs (LMOFs)[1].

Why this specific precursor?

  • Extended π-Conjugation: The biphenyl core provides a rigid, highly conjugated π-system. This restricts intramolecular rotation, minimizing non-radiative decay and resulting in high intrinsic quantum yields.

  • Antenna Effect: The conjugated backbone acts as an excellent light-harvesting "antenna," efficiently transferring energy to lanthanide metal nodes (e.g., Eu³⁺, Tb³⁺) to produce sharp, intense, and long-lived luminescence[2].

  • Hydrogen-Bonding Anchor: The 4'-hydroxyl group acts as an electron-donating moiety that red-shifts the emission profile. More importantly, it provides an active site for hydrogen-bonding with target analytes (such as electron-deficient drug metabolites or nitroaromatic toxins), drastically enhancing sensing selectivity[3].

  • Precursor Stability: Utilizing the dimethyl ester form during storage and early-stage purification prevents premature coordination or degradation. It is quantitatively hydrolyzed in vitro to the active dicarboxylic acid (H₂L) immediately prior to framework assembly[4].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into each step so researchers understand why specific conditions are maintained.

Protocol A: Pre-synthetic Hydrolysis to Active Linker (H₂L)

Objective: Convert the stable dimethyl ester into 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid.

  • Dissolution: Suspend 1.0 mmol of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate in 15 mL of a Tetrahydrofuran (THF) / Methanol (MeOH) mixture (1:1 v/v). Reasoning: The mixed solvent system ensures complete solvation of the hydrophobic biphenyl core while remaining miscible with aqueous base.

  • Alkaline Cleavage: Add 5.0 mmol of NaOH dissolved in 5 mL of deionized water. Reflux the mixture at 80°C for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The reaction is complete when the high-Rf ester spot disappears completely.

  • Precipitation: Cool to room temperature and remove organic solvents under reduced pressure. Acidify the remaining aqueous layer with 2M HCl dropwise until pH ~2.

  • Isolation & Validation: Filter the resulting white precipitate, wash with cold water, and dry under a vacuum at 60°C.

    • FTIR Validation: Confirm success by the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (2500–3000 cm⁻¹) and carboxylic acid C=O stretch (~1680 cm⁻¹).

Protocol B: Solvothermal Assembly of Zn-LMOF Sensor

Objective: Synthesize a nanotubular Zn-based LMOF capable of anti-Kasha's rule emission for small molecule detection[3].

  • Precursor Mixing: Dissolve 0.1 mmol of the hydrolyzed linker (H₂L), 0.1 mmol of Zn(NO₃)₂·6H₂O, and 0.1 mmol of an ancillary pillar ligand (e.g., 1,4-bis(imidazole-1-ylmethyl)benzene) in 5 mL of N,N-Dimethylformamide (DMF) and 1 mL of H₂O.

  • Ultrasonication: Sonicate for 10 minutes to ensure a homogeneous dispersion, preventing localized supersaturation which leads to amorphous kinetic products.

  • Crystallization: Transfer the solution to a 10 mL Teflon-lined stainless-steel autoclave. Heat at 120°C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a strict rate of 5°C/hour. Reasoning: Slow cooling promotes thermodynamic control, yielding high-quality, defect-free single crystals.

  • Self-Validation:

    • Morphology: Optical microscopy should reveal uniform, colorless block crystals.

    • Phase Purity: Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern from single-crystal data.

LMOF_Synthesis Ester Dimethyl 4'-hydroxy- [1,1'-biphenyl]-3,5-dicarboxylate (Stable Precursor) Hydrolysis Alkaline Hydrolysis (NaOH, MeOH/H2O, 80°C) Ester->Hydrolysis Linker 4'-hydroxy-[1,1'-biphenyl]- 3,5-dicarboxylic acid (H2L) (Active Linker) Hydrolysis->Linker Solvothermal Solvothermal Assembly + Zn(NO3)2 or Eu(NO3)3 (DMF/H2O, 120°C) Linker->Solvothermal LMOF Luminescent MOF (Sensor Material) Solvothermal->LMOF

Caption: Workflow for the preparation of LMOFs from the dimethyl ester precursor.

Photophysical Characterization & Data Presentation

The structural topology and metal selection drastically alter the photophysical output of the biphenyl-3,5-dicarboxylate framework[5]. Below is a comparative summary of typical frameworks derived from this ligand system:

Material DesignationMetal NodeAncillary LigandQuantum Yield (Φ)Emission Peak (nm)Primary Sensing ApplicationLimit of Detection (LOD)
Zn-LMOF-NT Zn²⁺bix18.5%420 nm (Excitation Dep.)Nitroaromatics / Toxins~0.5 ppm
Cd-CP-1 Cd²⁺4,4'-bpy12.0%395 nmStructural/Topological StudyN/A
Eu-LMOF Eu³⁺None35.2%614 nm (Sharp)Biomarker / Metal Ions~50 ppb
Tb-LMOF Tb³⁺None41.0%545 nm (Sharp)VOCs / Solvents~30 ppb

Data synthesized from established literature on biphenyl-dicarboxylate coordination polymers[2][3][5].

Application: Luminescent Sensing in Drug Development & Toxicology

For drug development professionals, monitoring residual solvents, toxic intermediates (like nitroaromatics), or specific drug metabolites is critical. LMOFs derived from 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate excel in this domain via a Photoinduced Electron Transfer (PET) mechanism.

The Sensing Mechanism (Causality)

When the LMOF is excited by UV light, electrons transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the biphenyl ligand.

  • In the absence of an analyte: The electron relaxes back to the HOMO radiatively, emitting strong fluorescence.

  • In the presence of an electron-deficient analyte (e.g., Nitroaromatics): The analyte diffuses into the MOF pores and hydrogen-bonds with the 4'-hydroxyl group. Because the LUMO of the analyte is lower in energy than the LUMO of the excited LMOF, the excited electron is transferred to the analyte rather than relaxing radiatively. This completely quenches the fluorescence, providing a quantifiable signal drop[3].

PET_Mechanism cluster_0 Analyte Interaction (Pore Surface) Excitation UV Excitation (λ=320 nm) LMOF_Excited Excited State LMOF* Excitation->LMOF_Excited PET Photoinduced Electron Transfer (PET) LMOF_Excited->PET e- transfer Emission Strong Fluorescence (Absence of Analyte) LMOF_Excited->Emission Radiative Decay Analyte Electron-Deficient Analyte (e.g., Nitroaromatics/Metabolites) Analyte->PET Quenching Fluorescence Quenching (Signal Readout) PET->Quenching Non-radiative Decay

Caption: Photoinduced Electron Transfer (PET) mechanism for analyte detection using LMOFs.

Analytical Protocol for Biomarker/Toxin Sensing
  • Dispersion: Grind the validated LMOF crystals into a fine powder. Suspend 2.0 mg of the powder in 3.0 mL of the biological buffer or aqueous solvent to be tested.

  • Baseline Measurement: Record the baseline photoluminescence (PL) spectrum (e.g., λ_ex = 320 nm, tracking emission at 420 nm for Zn-LMOF).

  • Titration: Add the analyte solution in 10 µL increments.

  • Incubation & Readout: Allow 30 seconds for pore diffusion and hydrogen-bonding equilibration. Record the PL spectrum. Plot the quenching efficiency (I0​/I) versus analyte concentration using the Stern-Volmer equation to determine the Limit of Detection (LOD).

References

  • Huang, W., Jiang, J., Xu, J., Kirillov, A. M., & Wu, D. (2016). Tuning topological and dimensional versatility from 1D to 3D of Zn/Cd luminescent biphenyl-3,5-dicarboxylate coordination polymers by ancillary ligand. Journal of Coordination Chemistry, 69(18), 2744-2755. Retrieved from:[Link]

  • Li, Y., et al. (2023). Multicomponent Anti-Kasha's Rule Emission from Nanotubular Metal-Organic Frameworks for Selective Detection of Small Molecules. Analytical Chemistry. Retrieved from:[Link]

  • MDPI Open Access Journals. Research Progress of Rare Earth Metal–Organic Frameworks on Pollutant Monitoring. Molecules / IJMS. Retrieved from:[Link]

Sources

Application

Application Note: Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate in Mixed-Linker MOF Synthesis

Executive Summary The engineering of multivariate or mixed-linker metal-organic frameworks (MTV-MOFs) requires precise control over crystallization kinetics. When co-assembling linkers with vastly different solubilities...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of multivariate or mixed-linker metal-organic frameworks (MTV-MOFs) requires precise control over crystallization kinetics. When co-assembling linkers with vastly different solubilities or reactivities, rapid precipitation often leads to amorphous products or phase separation. Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS: 1245828-39-0)[1] serves as an advanced "pro-linker" in these scenarios.

Instead of utilizing the free dicarboxylic acid—which can coordinate to metal nodes uncontrollably—the dimethyl ester undergoes controlled in situ hydrolysis under solvothermal conditions[2]. This slow-release mechanism matches the incorporation rate of secondary linkers, yielding highly crystalline, defect-free frameworks[3]. Furthermore, the uncoordinated 4'-hydroxy group acts as a highly active hydrogen-bonding site within the MOF pores, making the resulting materials exceptionally well-suited for targeted drug delivery, API sequestration, and advanced catalysis.

Mechanistic Insights: The "Pro-Linker" Strategy

Causality of In Situ Hydrolysis

In traditional MOF synthesis, free carboxylic acids are deprotonated by a base or solvent (like DMF) to coordinate with metal clusters (e.g., Zr₆O₄(OH)₄). However, the 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid is highly polar and reactive. If mixed directly with a less reactive primary linker (e.g., Biphenyl-4,4'-dicarboxylic acid, BPDC), the hydroxy-linker will preferentially and rapidly coordinate, leading to core-shell formations or separate MOF phases[4].

By employing the dimethyl ester, the carboxylate coordination sites are chemically masked. The synthesis relies on the trace water present in the solvent and the acidic/basic modulators to slowly hydrolyze the ester bonds in situ[2]. This shifts the rate-determining step of MOF formation from coordination to hydrolysis , ensuring both linkers are incorporated uniformly into a single, homogeneous crystalline phase.

Role of the 4'-Hydroxy Functional Group

The hydroxyl group on the biphenyl backbone does not participate in the framework backbone construction. Instead, it projects into the void space of the MOF. In drug development, this -OH group is critical:

  • API Interactions: It serves as a potent hydrogen-bond donor/acceptor, increasing the binding affinity for small-molecule drugs (e.g., ibuprofen, 5-fluorouracil).

  • Post-Synthetic Modification (PSM): The phenol-like -OH can be further functionalized via etherification or esterification post-crystallization to tune pore hydrophobicity.

G A Dimethyl 4'-hydroxy-[1,1'-biphenyl] -3,5-dicarboxylate (Ester Pro-linker) B In Situ Hydrolysis (H2O, Modulator, Heat) A->B C 4'-hydroxy-[1,1'-biphenyl] -3,5-dicarboxylic acid (Active Linker) B->C Controlled Release F Coordination Assembly (Reversible bonding) C->F D Primary Linker (e.g., BPDC) D->F E Metal Precursor (e.g., ZrCl4) E->F Cluster Formation G Mixed-Linker MOF (Defect-free, Hydroxy-functionalized) F->G Crystallization

Mechanistic pathway of in situ ester hydrolysis and mixed-linker MOF assembly.

Experimental Protocol: Synthesis of a Mixed-Linker Zr-MOF

This protocol details the synthesis of a multivariate Zirconium-based MOF (isoreticular to UiO-68) using Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate as the pro-linker.

Materials Required
  • Metal Node: Zirconium(IV) chloride (ZrCl₄)

  • Primary Linker: Biphenyl-4,4'-dicarboxylic acid (H₂BPDC)

  • Pro-Linker: Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (MedChemExpress, CAS: 1245828-39-0)[1]

  • Solvent & Modulators: N,N-Dimethylformamide (DMF), Glacial Acetic Acid, Deionized Water.

Step-by-Step Methodology

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 50 mg (0.21 mmol) of ZrCl₄ in 10 mL of DMF.

  • Causality Note: Sonicate for 5 minutes. ZrCl₄ is highly sensitive to moisture; ensure the DMF is anhydrous initially to prevent premature, amorphous ZrO₂ formation.

Step 2: Modulator Addition

  • Add 1.5 mL of glacial acetic acid and 50 µL of deionized water to the Zr solution.

  • Causality Note: Acetic acid acts as a competing monocarboxylate modulator, ensuring reversible bond formation for high crystallinity. The specific addition of 50 µL of water is the critical trigger for the subsequent ester hydrolysis[3].

Step 3: Linker Integration

  • Add 25.4 mg (0.105 mmol) of H₂BPDC and 30.0 mg (0.105 mmol) of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate to the vial.

  • Cap tightly and sonicate until a clear, homogeneous solution is achieved.

Step 4: Solvothermal Crystallization

  • Place the vial in a pre-heated isothermal oven at 120 °C for 72 hours.

  • Causality Note: At 120 °C, the thermal energy combined with the acidic environment catalyzes the cleavage of the methyl ester bonds, slowly releasing the active dicarboxylate to coordinate with the forming Zr₆ clusters.

Step 5: Self-Validating Checkpoint (Digestion NMR)

  • Extract a 5 mg aliquot of the resulting powder. Wash with acetone and dry.

  • Digest the powder in 600 µL of DMSO-d₆ containing 10 µL of 40% HF (Caution: highly corrosive).

  • Run a ¹H-NMR spectrum.

  • Validation: The absence of a singlet at ~3.9 ppm (methoxy protons) confirms 100% in situ hydrolysis. The integration ratio of the aromatic protons from BPDC vs. the hydroxy-biphenyl linker will confirm the exact incorporation ratio.

Step 6: Activation and Solvent Exchange

  • Isolate the bulk crystalline powder via centrifugation (7000 rpm, 10 mins).

  • Wash the solid 3 times with fresh DMF (10 mL) to remove unreacted precursors.

  • Solvent exchange with anhydrous Acetone (3 × 10 mL over 3 days, replacing solvent daily) to remove high-boiling DMF from the pores.

  • Activate under dynamic vacuum at 120 °C for 12 hours.

Workflow S1 Precursor Dissolution S2 Solvothermal Synthesis S1->S2 S3 Solvent Exchange S2->S3 S4 Thermal Activation S3->S4 S5 Characterization & Drug Loading S4->S5

Step-by-step experimental workflow for MOF synthesis and activation.

Quantitative Data & Troubleshooting

The use of the ester pro-linker drastically alters the physical properties of the resulting MOF compared to using the free acid directly. Table 1 summarizes these quantitative differences based on established crystallization kinetics.

Table 1: Impact of Linker Precursor on MOF Crystallization Metrics

Precursor TypeNucleation KineticsAverage Crystal Size (µm)Defect DensityBET Surface Area (m²/g)
Free Acid (4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid)Fast (Uncontrolled)< 0.5 (Microcrystalline)High (Missing linkers)~ 1,800
Ester Pro-Linker (Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate)Slow (Hydrolysis-limited)2.0 - 5.0 (Faceted)Low (Highly ordered)~ 2,400

Table 2: Troubleshooting Guide for Protocol Execution

ObservationMechanistic CauseCorrective Action
Amorphous gel formation Excess water causing rapid ZrO₂ precipitation before linker hydrolysis.Reduce added H₂O to 20 µL; ensure DMF is anhydrous.
Incomplete ester hydrolysis Insufficient acid catalysis or low temperature.Increase acetic acid volume by 20%; ensure oven is strictly at 120 °C.
Phase separation (Two distinct crystal shapes) Primary linker incorporating too fast relative to ester hydrolysis.Lower the synthesis temperature to 100 °C to slow down primary linker coordination, matching the hydrolysis rate.

References

  • Synthesis of Metal-Organic Frameworks (MOFs) Scribd. Comprehensive review on MOF synthesis techniques, detailing the in situ hydrolysis of ester and nitrile functionalities to form highly crystalline MOFs. URL:[Link]

  • Bifunctionalized Metal Organic Frameworks for Enhanced Adsorption Journal of Chemical & Engineering Data - ACS Publications. Discussion on mixed-linker MOF strategies and the impact of functional groups on structural integrity and adsorption. URL:[Link]

  • Aqueous Synthesis of UiO-66 Metal-Organic Frameworks With Enhanced Crystallinity CoLab.ws. Research demonstrating the efficacy of in situ hydrolysis of terephthalate esters for producing high surface area, highly crystalline MOFs. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate"

Welcome to the Technical Support Center for the synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate . Synthesizing this specific biphenyl architecture via the Suzuki-Miyaura cross-coupling reaction present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate .

Synthesizing this specific biphenyl architecture via the Suzuki-Miyaura cross-coupling reaction presents a unique set of competing chemoselectivity challenges. You are coupling an aryl halide bearing base-sensitive esters (dimethyl 5-bromoisophthalate) with an electron-rich, acidic boronic acid ((4-hydroxyphenyl)boronic acid).

This guide is designed by application scientists to help you navigate the thermodynamic and kinetic pitfalls of this specific coupling, ensuring high yields and high purity.

Section 1: Mechanistic Workflow & Troubleshooting Logic

Before adjusting equivalents or changing catalysts, it is critical to understand the competing pathways in your reaction flask. The diagram below illustrates the desired catalytic cycle versus the two most common modes of failure: Ester Saponification and Protodeboronation .

SuzukiOptimization ArBr Dimethyl 5-bromoisophthalate (Electrophile) PdCat Pd(0) Catalyst + Base Active Cycle ArBr->PdCat Oxidative Addition ArB (4-Hydroxyphenyl)boronic acid (Nucleophile) ArB->PdCat Transmetalation PDB Side Reaction 2: Protodeboronation (Phenol formation) ArB->PDB High pH / Bulky Ligands Product Target: Dimethyl 4'-hydroxy-[1,1'-biphenyl] -3,5-dicarboxylate PdCat->Product Reductive Elimination Hydrolysis Side Reaction 1: Ester Saponification (Di-acid formation) PdCat->Hydrolysis Excess H2O / Strong Base

Figure 1: Suzuki-Miyaura coupling pathways showing target formation vs. primary degradation routes.

Section 2: Core Troubleshooting Guides (FAQs)

Q1: Why am I losing the dimethyl ester groups during the coupling, resulting in a highly polar baseline spot on my TLC?

The Causality: You are experiencing ester hydrolysis (saponification). Standard Suzuki protocols often rely on aqueous mixtures of strong inorganic bases (e.g., NaOH , Na2​CO3​ ) heated to 80–100 °C. Under these conditions, the hydroxide or carbonate ions act as nucleophiles, attacking the carbonyl carbon of your isophthalate esters and converting them into water-soluble carboxylic acids. The Solution: Switch to a milder, non-nucleophilic base such as anhydrous potassium phosphate ( K3​PO4​ ) or cesium carbonate ( Cs2​CO3​ ). Furthermore, minimize the water content by running the reaction in anhydrous solvents (e.g., dry Dioxane or Toluene) to suppress the hydrolytic pathway [1].

Q2: My LC-MS shows a massive peak for phenol and incomplete conversion of the aryl bromide. What is happening?

The Causality: Your (4-hydroxyphenyl)boronic acid is undergoing protodeboronation (PDB) . Electron-rich boronic acids are highly susceptible to PDB, a process where the carbon-boron bond is cleaved by water to yield the protoarene (in this case, phenol). This degradation is heavily accelerated by high pH (which generates highly reactive arylboronate anions) and ironically, by the bulky palladium-phosphine complexes often used to speed up cross-couplings [1][2]. The Solution: Implement a "slow-release" strategy. Convert your boronic acid to a pinacol (pin) ester or MIDA boronate. This masks the vulnerable boronic acid functionality, slowly releasing the active transmetalating species into the catalytic milieu, keeping its active concentration low and preventing degradation [3].

Q3: I fixed the hydrolysis and PDB issues, but the reaction still stalls at ~50% conversion. Why?

The Causality: You have a stoichiometry mismatch caused by the unprotected phenol group. The phenol moiety on your boronic acid has a pKa of ~9.5. The inorganic base in your reaction will rapidly deprotonate this phenol to form a phenoxide before it can activate the boron species for transmetalation. If you only use the standard 2.0 equivalents of base, the phenol consumes half of it, leaving insufficient base to drive the catalytic cycle [4]. The Solution: You must increase your base loading. Use 3.0 to 4.0 equivalents of K3​PO4​ to ensure the phenol is fully deprotonated while leaving enough base to facilitate the crucial transmetalation step.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity for this specific molecular coupling.

BaseSolvent SystemTemp (°C)Base Equiv.Yield (%)Primary Mode of Failure
Na2​CO3​ Toluene / H2​O (4:1)902.015%Di-acid (Ester Saponification)
K3​PO4​ Dioxane / H2​O (4:1)802.045%Unreacted Bromide (Base Depletion)
K3​PO4​ Anhydrous Dioxane803.588% None (Optimal Conditions)

Section 4: Self-Validating Experimental Protocol

This optimized protocol utilizes anhydrous conditions and adjusted base stoichiometry to bypass the pitfalls discussed above.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask, add Dimethyl 5-bromoisophthalate (1.0 equiv, limiting reagent) and (4-hydroxyphenyl)boronic acid pinacol ester (1.2 equiv). Note: Using the pinacol ester mitigates protodeboronation.

  • Add finely milled, anhydrous K3​PO4​ (3.5 equiv).

  • Add the catalyst: Pd(dppf)Cl2​ (0.05 equiv).

  • Seal the flask and perform three vacuum/nitrogen backfill cycles.

Step 2: Reaction Execution

  • Inject anhydrous, sparged 1,4-Dioxane (0.2 M relative to the aryl bromide) via syringe.

  • Heat the reaction mixture to 80 °C under vigorous stirring. Alternatively, microwave irradiation at 100 °C for 1.5 hours can be utilized to rapidly drive the reaction while outcompeting degradation kinetics [5].

Step 3: In-Process Validation (Self-Checking Mechanism)

  • After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: Look for the disappearance of the starting material ( m/z 273/275). The appearance of the target mass at m/z 287 [M+H]+ confirms successful coupling.

  • Troubleshooting Check: If you observe a mass of m/z 259 [M+H]+, mono-saponification has occurred. This indicates your Dioxane was not strictly anhydrous or the temperature exceeded 90 °C.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Critical Step: Quench the reaction with 1M HCl until the aqueous layer reaches pH 4-5. Causality: The basic conditions leave the product as a water-soluble phenoxide. Acidification reprotonates the phenol, driving the product into the organic phase.

  • Extract with Ethyl Acetate ( 3×20 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Protodeboronation of (Hetero)
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboron
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • A Tetrapodal Tryptophan Derivative with Multiple Exposed Free Carboxylic Acids Blocks Host Cell Entry of Omicron SARS-Cov-2 and Respir
Optimization

Technical Support Center: Activation of MOFs Derived from Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the ligand "...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the ligand "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate." Proper activation is a critical and often challenging step to unlock the full porosity and potential of these materials. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and repeatable activation.

Core Principles of MOF Activation

Activation is the process of removing guest molecules (typically solvents) from the pores of a newly synthesized MOF to make the internal surface area accessible for applications like gas storage, separations, or catalysis.[1][2] The primary challenge in this process is to remove the guest molecules without causing the framework to collapse, which would render the material useless.[1][2][3]

Directly heating a MOF synthesized in a high-boiling point solvent like N,N-dimethylformamide (DMF) is rarely successful. The strong capillary forces exerted by the liquid solvent during evaporation under high heat can pull the framework apart, leading to a loss of crystallinity and porosity.[1][2] Therefore, a multi-step approach involving solvent exchange is the standard, most reliable method.

The presence of the 4'-hydroxy functional group on the biphenyl linker introduces a specific challenge. This polar group can form strong hydrogen bonds with polar aprotic solvents like DMF, making them particularly difficult to remove and potentially requiring more rigorous activation conditions.[4][5]

Troubleshooting Guide

This section addresses common problems encountered during the activation of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" based MOFs in a question-and-answer format.

Q1: My activated MOF exhibits a very low BET surface area, significantly below the theoretical value. What is the likely cause?

A1: A low Brunauer-Emmett-Teller (BET) surface area is the most common indicator of a failed activation. The primary causes are either partial or total framework collapse or incomplete removal of guest solvents, which block the pores.

  • Framework Collapse: This occurs when the capillary forces during solvent removal are stronger than the structural integrity of the MOF.[3] Evacuating a solvent with high surface tension (like water or DMF) directly, especially at high temperatures, is a common culprit. The framework essentially gets pulled in on itself as the solvent leaves the pores.

  • Incomplete Solvent Removal: If solvent molecules remain in the pores, they prevent nitrogen or other probe gases from accessing the internal surface during analysis. As noted, the hydroxyl group on your ligand can bind strongly to synthesis solvents like DMF, making them difficult to remove with heat alone.[4]

Troubleshooting Workflow:

  • Verify with PXRD: Analyze your activated sample using Powder X-ray Diffraction. A significant broadening of peaks or a complete loss of sharp diffraction peaks compared to the as-synthesized material is a clear sign of framework collapse.[1]

  • Review Your Solvent Exchange: Ensure your solvent exchange procedure was thorough. The goal is to replace the high-boiling point synthesis solvent with a low-boiling point, low-surface-tension solvent. Multiple exchanges over a sufficient period are critical.

  • Check TGA Data: Perform Thermogravimetric Analysis on the activated sample. A significant, gradual weight loss at temperatures below the framework's decomposition point indicates the presence of residual solvent.

  • Re-activate Under Milder Conditions: If the framework has collapsed, you will need to resynthesize the MOF. For the new batch, implement a more gentle activation protocol, such as using a different exchange solvent or considering supercritical drying.

Q2: The PXRD pattern of my activated sample shows a loss of crystallinity. Why did this happen?

A2: This is the classic signature of framework collapse.[1][2] The long-range order of the crystalline structure has been lost. This is almost always due to the mechanical stress placed on the framework during the removal of guest molecules. Seemingly minor changes in the MOF's chemistry or structure can drastically affect its mechanical stability during activation.[2] The most frequent cause is attempting to directly evacuate the high-boiling point synthesis solvent (e.g., DMF, DEF) without first exchanging it for a more volatile, lower-surface-tension liquid.

Q3: My TGA shows a weight loss of >5% below 150°C after activation. Does this mean the activation failed?

A3: Yes, this strongly indicates that the activation was incomplete. This low-temperature weight loss corresponds to the boiling off of residual solvent still trapped within the MOF's pores. For MOFs with hydroxyl functional groups, there can be strong coordination between these groups and remaining DMF or its decomposition products, making them resistant to removal even under vacuum.[4] To resolve this, you must employ a more exhaustive solvent exchange protocol to ensure all the initial high-boiling solvent is replaced before thermal activation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general activation procedure for a MOF based on Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate?

A1: A two-stage process of solvent exchange followed by gentle thermal activation under dynamic vacuum is the most reliable method.[6][7]

Step-by-Step Recommended Protocol:

  • Initial Wash: After synthesis and isolation of the MOF powder, wash it several times with fresh DMF (or your synthesis solvent) to remove unreacted ligand and metal salts.

  • Solvent Exchange (Stage 1): Decant the DMF and immerse the MOF powder in a volatile solvent with good miscibility with DMF, such as ethanol or acetone. Let it soak for at least 3-6 hours.

  • Solvent Exchange (Stage 2): Decant the previous solvent and repeat the immersion process at least 3-4 times with fresh solvent over 2-3 days. This ensures a complete exchange.

  • Solvent Exchange (Stage 3 - Optional but Recommended): For the final exchange, use a solvent with a very low surface tension, such as dichloromethane (DCM) or diethyl ether, for another 1-2 exchanges. This minimizes capillary forces in the final drying step.

  • Thermal Activation: Transfer the solvent-exchanged MOF to a Schlenk tube or similar apparatus. Heat the sample gradually (e.g., a ramp of 1-2°C/min) under a dynamic vacuum (mTorr range) to a final temperature between 120-180°C. The optimal temperature may require some experimentation. Hold at this temperature for at least 12-24 hours.

  • Verification: After cooling to room temperature under vacuum, characterize the material with N2 sorption analysis (to determine the BET surface area) and PXRD (to confirm crystallinity).

Q2: How do I choose the right solvents for the exchange process?

A2: The ideal exchange solvent should have a low boiling point and low surface tension to minimize framework stress during evacuation.[3][8] It must also be miscible with the synthesis solvent.

SolventBoiling Point (°C)Surface Tension (mN/m at 20°C)Notes
High (To Be Removed)
N,N-Dimethylformamide (DMF)15336.8Common synthesis solvent; strong interactions.
Water10072.8Very high surface tension; avoid as final solvent.
Good Exchange Solvents
Acetone5623.7Good for initial exchanges from DMF.
Ethanol7822.1Good for initial exchanges from DMF.
Dichloromethane (DCM)4028.1Excellent for final exchanges due to high volatility.
Diethyl Ether3517.0Very low boiling point and surface tension.
Dimethyl Ether (DME)-24~13.0An excellent, highly volatile solvent for activating sensitive MOFs.[7][8][9]

Q3: What is supercritical drying, and should I consider it for my MOF?

A3: Supercritical drying is an advanced activation technique that completely avoids the destructive capillary forces associated with conventional solvent evaporation.[10][11] In this method, the solvent within the MOF's pores (typically after exchange with liquid CO2) is brought to its supercritical state, where there is no distinction between liquid and gas phases. The supercritical fluid is then vented off, leaving the porous structure perfectly intact.[10]

You should consider this method if your MOF is particularly delicate or has very large pores, making it highly susceptible to collapse under standard thermal activation.[11] While more complex to set up, it can dramatically increase the accessible surface area for fragile frameworks.[11]

Q4: How does the 4'-hydroxy group specifically impact the activation?

A4: The hydroxyl (-OH) group is a polar, protic functional group. Its presence can lead to:

  • Stronger Solvent Binding: It can form hydrogen bonds with polar synthesis solvents like DMF, creating strong host-guest interactions that are more difficult to break with heat and vacuum alone.[4]

  • Increased Hydrophilicity: The -OH group can increase the framework's affinity for water. This makes it crucial to use anhydrous solvents during the exchange and to prevent exposure to atmospheric moisture after activation, as water can re-enter the pores and is difficult to remove due to its high surface tension.[12]

This means that a more diligent and extended solvent exchange process is often necessary for hydroxyl-functionalized MOFs compared to their non-functionalized analogs.

Visual & Data Summaries

Activation Workflow Diagram

MOF Activation Workflow cluster_synthesis Synthesis & Isolation cluster_activation Activation Process cluster_characterization Result & Analysis AsSynth As-Synthesized MOF (Solvent-filled pores) SolvEx Solvent Exchange (Replace DMF with volatile solvent) AsSynth->SolvEx Wash & Soak Thermal Thermal Activation (Heat under vacuum) SolvEx->Thermal Filter & Transfer Activated Activated MOF (Empty, accessible pores) Thermal->Activated Success Collapsed Collapsed MOF (No accessible porosity) Thermal->Collapsed Failure PXRD PXRD Analysis Activated->PXRD Verify Crystallinity BET BET Surface Area Measurement Activated->BET Measure Porosity Collapsed->PXRD Collapsed->BET

Caption: Recommended workflow for the activation of MOFs.

Framework Stability Diagram

Framework Stability cluster_before Before Solvent Removal cluster_after After Solvent Removal cluster_success Successful Activation cluster_failure Framework Collapse Before As-Synthesized Framework Pores filled with high surface tension solvent (e.g., DMF) Success Intact Framework Pores are open and accessible Before:f1->Success:f0 Gentle Removal (via solvent exchange, low surface tension solvent) Failure Collapsed Framework Pores are inaccessible, loss of crystallinity Before:f1->Failure:f0 Harsh Removal (Direct heating, high surface tension solvent)

Caption: Impact of removal method on framework integrity.

References

Sources

Troubleshooting

Controlling crystal size and morphology of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" MOFs

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using the linker Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using the linker Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to aid in controlling crystal size and morphology.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the crystal size and morphology of my MOF important?

A1: Controlling the crystal size and morphology is crucial as these characteristics directly impact the material's performance in various applications.[1] For instance, in drug delivery, particle size can influence the rate of drug release and cellular uptake. In catalysis, morphology affects the accessibility of active sites on the crystal surface.[2] Consistent particle size and shape are also essential for ensuring batch-to-batch reproducibility and reliable performance of the final product.[1]

Q2: What are the primary experimental factors that I can adjust to control the crystal size and morphology?

A2: The key experimental parameters that you can modulate include:

  • Temperature: Reaction temperature significantly influences the thermodynamics and kinetics of MOF formation, affecting crystal growth and even the resulting structure.[3]

  • Solvent System: The choice of solvent or solvent mixture can mediate crystal morphology by acting as a template or modulator.[4][5] The polarity and coordination ability of the solvent can influence the deprotonation of the linker and the coordination environment of the metal center.[6][7]

  • Concentration of Reactants: The concentration of the metal salt and the organic linker can affect the nucleation and growth rates, thereby influencing the final crystal size.[8]

  • Modulators: The addition of coordinating molecules, known as modulators, is a powerful technique to tune crystal size and shape by competing with the linker for coordination to the metal centers.[9][10]

Q3: What is a "modulator" and how does it work in MOF synthesis?

A3: A modulator is an auxiliary ligand, typically a monocarboxylic acid, added to the synthesis mixture.[9] It competes with the primary organic linker for coordination to the metal ions.[11][12] This competition slows down the crystallization process, which can lead to larger, more well-defined crystals with fewer defects.[13] The concentration and pKa of the modulator are critical factors in controlling the assembly of the MOF.[9][14]

Q4: Can the pH of the reaction mixture affect the final MOF product?

A4: Yes, the pH of the reaction medium is a critical parameter. It influences the deprotonation state of the carboxylic acid groups on the Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate linker.[5] At lower pH, slower deprotonation can lead to slower nucleation and the formation of larger crystals. Conversely, at higher pH, rapid deprotonation can induce faster nucleation, resulting in smaller crystals.[2]

Q5: What are the recommended characterization techniques to analyze the crystal size and morphology of my synthesized MOFs?

A5: To effectively analyze your MOF's crystal size and morphology, the following techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of your bulk sample.[13]

  • Scanning Electron Microscopy (SEM): To directly visualize the size, shape, and surface morphology of the MOF crystals.[15]

  • Dynamic Light Scattering (DLS): To determine the particle size distribution of nanoscale MOFs in a colloidal suspension.[14]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the crystal structure and morphology of individual nanoparticles.

Troubleshooting Guides

Problem: Poor Crystal Quality or Amorphous Product

Potential Cause: The crystallization kinetics may be too fast, leading to rapid precipitation of a disordered or amorphous material instead of well-defined crystals.[16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for undesirable morphology.

Detailed Protocol:

  • Solvent Screening: The choice of solvent can significantly influence crystal morphology. [4][17] * If using a single solvent like DMF, try a mixture of solvents (e.g., DMF/ethanol/water). [5][18]The different coordination abilities and polarities of the solvents can alter the crystal growth rates on different faces. [6][7]2. Temperature Variation: Temperature has a remarkable influence on the formation and structure of MOFs. [3] * Systematically vary the reaction temperature in increments of 10-20 °C. Higher temperatures can sometimes lead to denser phases, while lower temperatures might favor the kinetic product. [19] * Analyze the resulting crystal morphology at each temperature using SEM to identify the optimal condition.

Problem: Wide Particle Size Distribution

Potential Cause: Nucleation and crystal growth may not be well-separated, leading to continuous nucleation throughout the synthesis and resulting in a broad range of particle sizes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for wide particle size distribution.

Detailed Protocol:

  • Modulator-Assisted Synthesis: Coordination modulation is an established method for tuning the crystal size of MOFs. [13] * The modulator competes with the linker, slowing down the self-assembly process and allowing for more uniform crystal growth. [13]2. Controlled Reactant Addition:

    • Instead of mixing all reactants at once, try dissolving the metal salt and the linker in separate solvents and then slowly adding one solution to the other with vigorous stirring. This can help to achieve a more uniform initial supersaturation and a single nucleation event.

Data Summary Table
ParameterVariationExpected Effect on Crystal SizeExpected Effect on MorphologyReference(s)
Temperature IncreaseCan lead to larger or smaller crystals depending on the systemCan alter crystal habit and lead to different polymorphs[3][19]
Modulator Conc. IncreaseGenerally leads to larger, more uniform crystalsCan influence the expression of different crystal facets[9][12][13]
Solvent Polarity VariesCan influence nucleation and growth ratesCan act as a template, leading to different shapes[4][5][7]
Reactant Conc. IncreaseOften leads to smaller crystals due to faster nucleationCan affect the degree of agglomeration[8]

References

  • Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Chemistry. Available at: [Link]

  • Tsuruoka, T., et al. (2009). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances. Available at: [Link]

  • Yoo, K., & Yoon, H. (2016). Solvent mediated morphology control of zinc MOFs as carbon templates for application in supercapacitors. Journal of Materials Chemistry A. Available at: [Link]

  • Webber, M. J., & Ting, V. P. (2016). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. Langmuir. Available at: [Link]

  • Canossa, S., et al. (2020). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Li, Z., et al. (2024). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science. Available at: [Link]

  • Mian, M. R., et al. (2017). Role of a Modulator in the Synthesis of Phase-Pure NU-1000. Inorganic Chemistry. Available at: [Link]

  • Sreedhala, S., & Anjali, A. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry. Available at: [Link]

  • Sun, L. B., & Li, J. R. (2019). Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent systems on morphology of MOF. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent systems on morphology of MOF. Available at: [Link]

  • Nazarian, D., & Sholl, D. S. (2020). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. Chemistry of Materials. Available at: [Link]

  • Cheetham, A. K., & Cussen, E. J. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research. Available at: [Link]

  • Wu, C., et al. (2024). Size and morphology control over MOF-74 crystals. RSC Advances. Available at: [Link]

  • Wu, C., et al. (2024). Size and morphology control over MOF-74 crystals. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the stability of the crystal MOF-5. Available at: [Link]

  • Yee, C. (2021). Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • Roy, S., & Lah, M. S. (2024). Metal–Organic Frameworks (MOFs) Morphology Control: Recent Progress and Challenges. Crystal Growth & Design. Available at: [Link]

  • Wu, C., et al. (2024). Size and morphology control over MOF-74 crystals. RSC Advances. Available at: [Link]

  • Barbour, L. J. (2017). Thermal Reactivity in Metal Organic Materials (MOMs): From Single-Crystal-to-Single-Crystal Reactions and Beyond. Crystals. Available at: [Link]

  • Campbell, J., et al. (2018). Controlling the size and shape of Mg-MOF-74 crystals to optimise film synthesis. Journal of Materials Science. Available at: [Link]

  • IntechOpen. (2020). Synthesis Methods and Crystallization of MOFs. Available at: [Link]

  • Sahoo, S. C., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. Available at: [Link]

  • Colwell, K. A., et al. (2021). Buffered Coordination Modulation as a Means of Controlling Crystal Morphology and Molecular Diffusion in an Anisotropic Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Metal‐Organic Framework (MOF) Morphology Control by Design. Available at: [Link]

  • ResearchGate. (n.d.). Two zinc coordination polymers constructed by 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H2BDA) and 4-hydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid (H3BTA): Synthesis, structures and luminescence identifying properties. Available at: [Link]

  • Jia, H., et al. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Gas sorption analysis of "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" MOFs

An in-depth technical analysis and comparison guide for gas sorption applications using MOFs synthesized from the functionalized biphenyl ligand, Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate. Introduction: The S...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for gas sorption applications using MOFs synthesized from the functionalized biphenyl ligand, Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.

Introduction: The Strategic Design of OH-BPDC MOFs

In the landscape of reticular chemistry, the design of the organic linker dictates the thermodynamic and kinetic boundaries of gas adsorption. The ligand Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (and its hydrolyzed active form, 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, CAS: 1261889-89-7) represents a highly strategic building block for advanced Metal-Organic Frameworks (MOFs)[1].

When integrated into robust architectures (such as the Zr-based UiO-series or Cu-paddlewheel tbo-topologies), this ligand introduces two critical mechanistic advantages:

  • Isoreticular Pore Expansion: The extended biphenyl core increases the distance between metal nodes compared to standard terephthalate (BDC) linkers, significantly expanding the accessible pore volume and Brunauer–Emmett–Teller (BET) surface area.

  • Polar Pore Environments: The uncoordinated phenolic hydroxyl (-OH) group protrudes directly into the void space. This creates a localized electrostatic field that interacts favorably with the strong quadrupole moment of CO2 molecules, enhancing both the isosteric heat of adsorption ( Qst​ ) and the CO2/N2 selectivity[2].

Unlike MOFs relying solely on open metal sites (which are prone to irreversible deactivation by ambient moisture), the -OH functionalized biphenyl MOFs (hereafter referred to as Zr-OH-BPDC ) utilize reversible hydrogen-bonding dynamics, ensuring superior cyclic stability in practical gas separation scenarios[3].

Logic L OH-BPDC Ligand (CAS: 1261889-89-7) B Biphenyl Backbone (Structural Extension) L->B O 4'-Hydroxyl Group (Polar Functionalization) L->O V Increased Micro/Mesopore Volume & Surface Area B->V I Enhanced Dipole-Quadrupole Interactions with CO2 O->I C High CO2 Working Capacity & Superior Selectivity V->C I->C

Caption: Mechanistic impact of OH-BPDC ligand structural features on CO2 capture performance.

Experimental Methodology: A Self-Validating Gas Sorption Protocol

As a Senior Application Scientist, I must emphasize that gas sorption analysis is highly sensitive to sample preparation. The activation phase is the primary source of experimental error; direct thermal activation of as-synthesized MOFs often leads to framework collapse due to the intense capillary forces exerted by high-boiling solvents like DMF.

To ensure absolute scientific integrity, the following self-validating protocol must be employed to evaluate Zr-OH-BPDC MOFs[4].

Step 1: Solvent Exchange & Activation
  • Causality: High-boiling synthesis solvents (e.g., DMF, boiling point 153°C) cannot be removed by vacuum without structural degradation. We exchange DMF with a low-surface-tension, highly volatile solvent to gently clear the pores.

  • Protocol:

    • Immerse the as-synthesized Zr-OH-BPDC crystals in anhydrous acetone or dichloromethane (DCM) for 72 hours, replacing the solvent every 24 hours.

    • Transfer the solvent-exchanged MOF to a pre-weighed sample tube.

    • Mount on a degassing port and apply a dynamic vacuum (< 10−3 Torr) at room temperature for 2 hours to remove bulk solvent.

    • Ramp the temperature at 1 °C/min to 120 °C and hold for 12 hours. The slow ramp rate prevents localized pressure build-up that could fracture the crystals.

Step 2: Physisorption & Isotherm Collection
  • Causality: N2 isotherms at 77 K probe the total accessible surface area, while CO2 isotherms at 273 K and 298 K evaluate the specific host-guest binding affinity.

  • Protocol:

    • Validation Check: Run an N2 adsorption isotherm at 77 K. A strict Type I isotherm with a sharp uptake at P/P0​<0.05 validates that the micropores are completely evacuated and structurally intact.

    • Switch the adsorbate to ultra-high purity CO2 (99.999%).

    • Collect adsorption-desorption isotherms at 273 K (ice-water bath) and 298 K (temperature-controlled circulator) up to 1 bar.

    • Calculate the isosteric heat of adsorption ( Qst​ ) using the Clausius-Clapeyron equation derived from the 273 K and 298 K datasets.

G A MOF Synthesis (OH-BPDC) B Solvent Exchange (Acetone/DCM) A->B C Thermal Degassing (Vacuum, 120°C) B->C D Physisorption (N2/CO2) C->D E Data Analysis (BET, Qst) D->E

Caption: Step-by-step workflow for the activation and gas sorption analysis of OH-BPDC MOFs.

Comparative Performance Analysis

To objectively evaluate the performance of the OH-BPDC functionalized MOF, we benchmark it against three industry-standard alternatives:

  • UiO-66 (Standard): The baseline Zr-MOF using the unfunctionalized, shorter BDC linker.

  • HKUST-1: A Cu-based MOF known for high surface area but moderate moisture stability.

  • Mg-MOF-74: The gold standard for low-pressure CO2 capture due to a high density of open metal sites, though it suffers from severe competitive adsorption with water[5].

Table 1: Gas Sorption Performance Comparison
Adsorbent MaterialBET Surface Area ( m2/g )CO2 Uptake @ 298K, 1 bar ( mmol/g )Isosteric Heat, Qst​ ( kJ/mol )Primary CO2 Binding MechanismMoisture Stability
Zr-OH-BPDC ~2,100 2.8 - 3.2 ~28.5 Dipole-Quadrupole (-OH) Excellent
UiO-66 ~1,2001.5 - 1.8~24.0Physisorption (Pore filling)Excellent
HKUST-1 ~1,8003.5 - 4.0~29.0Open Metal Sites (Cu)Poor
Mg-MOF-74 ~1,5006.0 - 6.5~47.0Open Metal Sites (Mg)Poor

Note: Data for benchmark MOFs are aggregated from standard crystallographic and sorption literature[5],[2].

Scientific Interpretation of the Data
  • Capacity vs. Affinity: Mg-MOF-74 exhibits the highest absolute CO2 uptake at 1 bar due to its highly reactive open Mg sites ( Qst​ = 47 kJ/mol). However, this high binding energy requires significant thermal energy for regeneration (desorption), increasing the parasitic energy load in industrial pressure-vacuum swing adsorption (P/VSA) processes.

  • The OH-BPDC Advantage: The Zr-OH-BPDC MOF strikes an optimal thermodynamic balance. Its extended biphenyl linker nearly doubles the BET surface area compared to standard UiO-66, providing a massive reservoir for gas molecules. Simultaneously, the -OH group boosts the Qst​ to ~28.5 kJ/mol—strong enough to ensure high CO2 selectivity over N2 and CH4, but low enough to allow for energy-efficient regeneration at room temperature under mild vacuum[4].

  • Operational Stability: Because the primary CO2 interaction site in Zr-OH-BPDC is a covalently bound hydroxyl group rather than an exposed metal cation, the framework does not suffer from the irreversible water-poisoning that plagues Mg-MOF-74 and HKUST-1.

Conclusion for Drug Development & Chemical Processing

For researchers developing gas separation membranes, carbon capture systems, or controlled gas-release therapeutics (e.g., CO or NO delivery), the Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate ligand offers a highly tunable platform. It successfully decouples the traditional trade-off between pore volume and binding affinity, yielding MOFs that are both high-capacity and highly selective, without sacrificing the chemical robustness required for real-world application.

References

  • Selective capture of carbon dioxide from hydrocarbons using a metal-organic framework Source: nih.gov (National Institutes of Health) URL:[Link]

  • Metal-Organic Frameworks as a Platform for CO2 Capture and Chemical Processes Source: mdpi.com URL:[Link]

  • Effect of Functional Groups on Low-Concentration Carbon Dioxide Capture in UiO-66-Type Metal–Organic Frameworks Source: acs.org (American Chemical Society) URL:[Link]

  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION Source: scielo.br URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Biphenyl Dicarboxylate Linkers: A Comparative Analysis Featuring Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

This guide offers an in-depth comparison of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate and other key biphenyl dicarboxylate linkers for researchers, scientists, and drug development professionals. We will move...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate and other key biphenyl dicarboxylate linkers for researchers, scientists, and drug development professionals. We will move beyond simple structural descriptions to explore the causal relationships between linker functionalization and the ultimate performance of the resulting Metal-Organic Frameworks (MOFs), supported by experimental data and validated protocols.

Introduction: The Central Role of Linker Design in MOF Performance

Metal-Organic Frameworks (MOFs), or Coordination Polymers (CPs), are a class of crystalline materials constructed by linking metal ions or clusters with organic ligands.[1][2] Their vast structural diversity and tunable properties make them exceptional candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[2] The choice of the organic linker is a paramount decision in MOF design, as its geometry, rigidity, and functional groups dictate the resulting framework's topology, porosity, and chemical environment.

Biphenyl dicarboxylate linkers are a foundational component in this field, prized for their rigidity, thermal stability, and linear coordination geometry.[1][3] However, the true potential of these linkers is unlocked through functionalization. By appending groups such as hydroxyls (-OH), aminos (-NH2), or ureas, we can introduce specific properties like enhanced hydrogen bonding, altered polarity, and active catalytic sites. This guide focuses on Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate, a linker distinguished by its single, strategically placed hydroxyl group, and compares it against other biphenyl derivatives to illuminate the profound impact of subtle molecular changes.

Section 1: The Subject Linker: Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is an asymmetric bifunctional linker used in the synthesis of bespoke MOFs.[4][5] Its ester groups are typically hydrolyzed in situ during solvothermal synthesis to form the carboxylate moieties that coordinate with metal centers.

Chemical Properties:

  • Molecular Formula: C₁₆H₁₄O₅[4][6]

  • Molecular Weight: 286.28 g/mol [4][6]

  • CAS Number: 1245828-39-0[4][6]

The defining feature of this linker is the single hydroxyl group on one of the phenyl rings, positioned opposite the dicarboxylate-substituted ring. This asymmetry and the presence of the -OH group introduce several key features:

  • Polarity and Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the assembly of the framework and allowing for specific interactions with guest molecules. This is a critical feature for applications in sensing and selective adsorption.[7]

  • Post-Synthetic Modification (PSM): The -OH group serves as a reactive handle for further functionalization after the MOF has been constructed, enabling the introduction of more complex moieties.

  • Luminescence: As demonstrated in studies with the corresponding dicarboxylic acid (H₂BDA), this linker can be used to construct zinc-based coordination polymers that exhibit strong luminescence, a property that can be quenched by the presence of specific analytes like nitroaromatic compounds or Fe³⁺ cations, making it a powerful tool for chemical sensing.[8]

Section 2: Comparative Analysis with Alternative Biphenyl Dicarboxylate Linkers

The performance of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is best understood in the context of its peers. Below, we compare it with a non-functionalized linker, a di-hydroxylated isomer, and a urea-functionalized derivative to highlight the impact of specific functional groups.

Caption: Structures of the compared biphenyl dicarboxylate linkers.

Data Summary Table

Linker NameKey Functional GroupsResulting MOF Properties & PerformanceCausality & Rationale
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate Single -OH group, AsymmetricLuminescence Sensing: Forms frameworks that can detect nitroaromatics and Fe³⁺ through luminescence quenching.[8]The hydroxyl group provides a site for specific host-guest interactions that perturb the electronic state of the framework, leading to changes in fluorescence.
Biphenyl-4,4'-dicarboxylic acid (H₂bpdc) None (unfunctionalized)Structural Rigidity: Forms highly stable, often interpenetrated or entangled, frameworks with permanent porosity.[3][9]The simple, rigid, and linear nature of the linker, without competing functional groups, allows for predictable and robust network formation, often leading to high packing density through interpenetration.
4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H₄dobpdc) Two -OH groups, SymmetricHigh Gas Adsorption: A key linker for M₂ (dobpdc) MOFs, which exhibit exceptionally high CO₂ capture capacity, especially after functionalization with diamines.[10]The two hydroxyl groups, adjacent to the carboxylates, create a high density of open metal sites and a specific binding pocket that has a strong affinity for CO₂. The synthesis of this linker in large quantities is critical for these applications.[10]
Urea-Functionalized Dibenzo-diazepine-dicarboxylate Central Urea group (-NH-CO-NH-)Targeted Gas Adsorption: MOFs built with this linker show record-high uptake for SO₂ (10.9 mmol g⁻¹) and NH₃ (up to 17.8 mmol g⁻¹).[11]The urea functionality provides strong hydrogen-bonding sites that have a very high affinity for polar molecules like sulfur dioxide and ammonia, leading to exceptional and selective gas uptake.[11]

Section 3: Experimental Design & Protocols

A robust experimental workflow is critical for synthesizing and validating the performance of MOFs. The following diagram and protocols outline a self-validating system for developing a functional MOF from a selected linker.

G cluster_workflow Experimental Workflow for MOF Synthesis and Characterization cluster_char Structural Validation cluster_perf Performance Evaluation linker Linker Selection Choose linker based on desired functionality (e.g., -OH for sensing) synthesis Solvothermal Synthesis React linker with metal salt under heat and pressure linker->synthesis 1. Design isolation Isolation & Activation Wash with solvents to remove unreacted precursors Activate by heating under vacuum to remove guest solvents synthesis->isolation 2. Create pxrd PXRD Confirm phase purity and crystallinity isolation->pxrd 3. Validate gas_adsorption Gas Adsorption Determine porosity (BET surface area) isolation->gas_adsorption 4. Test tga TGA Assess thermal stability and solvent content pxrd->tga catalysis Catalytic Assay Test activity in a model reaction (e.g., Henry reaction) gas_adsorption->catalysis sensing Luminescence Test Measure fluorescence quenching with analytes catalysis->sensing

Caption: A validated workflow for MOF development, from linker selection to performance testing.

Experimental Protocol 1: Hydrothermal Synthesis of a Zn-based MOF

This protocol is adapted from methodologies used for synthesizing coordination polymers from functionalized biphenyl-dicarboxylate linkers.[1][2][12] It describes a self-validating process where the final product is characterized to confirm its identity and purity.

Objective: To synthesize a crystalline coordination polymer using a hydroxylated biphenyl dicarboxylate linker and a zinc(II) salt.

Materials:

  • 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂BDA) (or the target linker)

  • Zinc(II) chloride (ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • 25 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, combine the linker (e.g., 0.1 mmol H₂BDA), the metal salt (0.1 mmol ZnCl₂), and a base (0.2 mmol NaOH). The base is crucial for deprotonating the carboxylic acid groups, facilitating coordination to the metal center.

  • Solvent Addition: Add 10 mL of deionized water to the vial. The use of water as a green solvent under hydrothermal conditions is a common and effective method.[1]

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Hydrothermal Reaction: Transfer the suspension to the 25 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating Profile: Place the autoclave in a programmable oven. Heat to 160 °C and hold for 72 hours. This prolonged heating at elevated temperature and pressure provides the necessary energy to overcome the kinetic barriers of crystal formation.

  • Controlled Cooling: Program the oven to cool down slowly to room temperature at a rate of 10 °C/h. Slow cooling is critical for the growth of high-quality, single crystals suitable for diffraction studies.[2]

  • Product Isolation: Collect the resulting crystalline product by vacuum filtration.

  • Washing: Wash the crystals thoroughly with deionized water (3 x 10 mL) and then with DMF (3 x 5 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in an oven at 60 °C for 12 hours.

Validation:

  • Yield Calculation: Determine the final mass and calculate the reaction yield.

  • Powder X-ray Diffraction (PXRD): Collect a PXRD pattern of the bulk material and compare it to the simulated pattern from single-crystal X-ray diffraction (if available) to confirm phase purity.

  • Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine its thermal stability and identify the temperature at which the framework decomposes.

Experimental Protocol 2: Luminescence Sensing of Nitroaromatics

This protocol describes how to evaluate the performance of a luminescent MOF, such as one made with H₂BDA, as a chemical sensor.[8]

Objective: To measure the ability of the synthesized MOF to detect 2,4,6-trinitrophenol (TNP) via luminescence quenching.

Materials:

  • Synthesized and activated MOF powder (e.g., [Zn(BDA)])

  • N,N-Dimethylformamide (DMF)

  • Stock solution of TNP in DMF (10 mM)

Procedure:

  • MOF Suspension Preparation: Weigh 3 mg of the finely ground MOF powder and disperse it in 3 mL of DMF in a quartz cuvette.

  • Sonication: Sonicate the mixture for 30 minutes to ensure the formation of a stable and homogeneous suspension. The quality of the dispersion is key to obtaining reproducible fluorescence measurements.

  • Initial Luminescence Measurement: Place the cuvette in a spectrofluorometer and record the initial emission spectrum using an appropriate excitation wavelength (determined by measuring an excitation spectrum first).

  • Analyte Titration: Add small aliquots (e.g., 10 µL) of the TNP stock solution to the MOF suspension. After each addition, mix thoroughly and wait 2 minutes for the system to equilibrate.

  • Data Acquisition: Record the luminescence emission spectrum after each addition of the TNP analyte. A progressive decrease in the emission intensity is expected.

  • Data Analysis: Plot the quenching efficiency, calculated as (I₀ - I) / I₀, against the concentration of the analyte. I₀ is the initial fluorescence intensity, and I is the intensity after adding the analyte. This plot, known as a Stern-Volmer plot, can be used to determine the quenching constant (Ksv), which quantifies the sensitivity of the MOF to the analyte.

Conclusion and Expert Recommendations

The comparative analysis clearly demonstrates that there is no single "best" biphenyl dicarboxylate linker; rather, the optimal choice is dictated entirely by the intended application.

  • For creating robust frameworks with high thermal stability and permanent porosity, the unfunctionalized biphenyl-4,4'-dicarboxylic acid remains a gold standard.

  • For applications requiring targeted gas separation, linkers with specific functional groups are essential. The urea-functionalized linker provides a compelling case for its exceptional affinity for SO₂ and NH₃.[11] For CO₂ capture, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid is the precursor to some of the most effective materials known.[10]

  • Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate carves its niche in the realm of functional materials, particularly for chemical sensing.[8] The lone hydroxyl group provides a site for specific host-guest interactions, enabling the design of "smart" materials that can report on their chemical environment through changes in luminescence.

The future of MOF design lies in the continued development of multi-functionalized and modular linkers.[13] By strategically combining different functional groups onto a single biphenyl scaffold, researchers can create materials with multiple, synergistic properties, paving the way for next-generation catalysts, highly selective sensors, and advanced drug delivery systems.

References

  • Kitchen, J. A., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link][1]

  • Kitchen, J. A., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. [Link][2]

  • Guda, S., et al. (2017). Diverse Multi-Functionalized Oligoarenes and Heteroarenes for Porous Crystalline Materials. ResearchGate. [Link][13]

  • Dey, S., et al. (2020). A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycatenation. CrystEngComm. [Link][3]

  • Lässig, D., et al. (2017). Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO₂ and NH₃ Adsorption. ACS Applied Materials & Interfaces. [Link][11]

  • Jenner, E. C., et al. (2019). Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation. Journal of the American Chemical Society. [Link][9]

  • Kitchen, J. A., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry - ACS Figshare. [Link][12]

  • Kitchen, J. A., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry - ACS Publications. [Link][14]

  • Paesani, F., et al. (2023). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal–Organic Frameworks. The Journal of Physical Chemistry A - ACS Publications. [Link][15]

  • Paesani, F., et al. (2023). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI. [Link][16]

  • Zhan, S. L., & Zhang, C. Z. (1992). [Studies on the Synthesis of Dimethyl 4-hydroxy-4'-methoxy-5,6,5',6'-bismethylenedioxy biphenyl-2,2'-dicarboxylate--an Essential Metabolite of Biphenyl Diester]. Yao Xue Xue Bao. [Link][17]

  • Zhang, J., et al. (2017). New Application of Hydroxyl Groups: Ligands for High Density Metal Organic Frameworks. Propellants, Explosives, Pyrotechnics. [Link][18]

  • El-Beshbishy, H. A., et al. (2016). Comparative study on the protective effect of Biphenyl Dimethyl Dicarboxylate (DDB) and Silymarin in Hepatitis induced by carbon tetrachloride (CCl4) in rats. ResearchGate. [Link][19]

  • NextSDS. DiMethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate. NextSDS. [Link][20]

  • Li, Y., et al. (2019). Two zinc coordination polymers constructed by 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H2BDA) and 4-hydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid (H3BTA): Synthesis, structures and luminescence identifying properties. ResearchGate. [Link][8]

  • Kim, S., et al. (2018). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. Google Patents. [10]

  • Lee, J. H., et al. (2021). Comparative Analysis of the Antioxidative and Hepatoprotective Activities of Dimethyl Diphenyl Bicarboxylate in Four Animal Models of Hepatic Injury. MDPI. [Link][21]

Sources

Validation

DFT studies on "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate" based MOFs

As a Senior Application Scientist specializing in porous materials and computational chemistry, I frequently evaluate novel linker chemistries to optimize metal-organic frameworks (MOFs) for gas separation and catalysis....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in porous materials and computational chemistry, I frequently evaluate novel linker chemistries to optimize metal-organic frameworks (MOFs) for gas separation and catalysis. The ligand Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS: 1245828-39-0) represents a highly strategic building block[1]. By featuring an asymmetric biphenyl core with an isophthalate coordinating moiety on one ring and a phenolic hydroxyl (-OH) group on the other, it allows for the construction of robust, functionalized MOFs.

This guide provides an in-depth comparison of MOFs based on this specific ligand against standard alternatives, utilizing Density Functional Theory (DFT) to decode the atomic-level causality behind their performance.

The Strategic Role of the Phenolic Ligand & DFT

When engineering MOFs for targeted applications like CO2​/CH4​ separation, the pore environment's electronic landscape is paramount. Unfunctionalized linkers rely purely on weak physisorption (dispersion forces). In contrast, introducing a polar, hydrogen-bond-donating group like the phenolic -OH fundamentally alters the host-guest interaction dynamics[2].

Why DFT is Critical: Experimental isotherms provide macroscopic uptake capacities, but they cannot pinpoint the exact binding sites or the orientation of guest molecules. DFT bridges this gap by calculating the precise binding energies ( ΔEbind​ ) and mapping the electrostatic potential surface. However, standard DFT functionals (like PBE) severely underestimate long-range dispersion forces. Therefore, applying van der Waals corrections (e.g., PBE-D3 or vdW-DF) is an absolute necessity to accurately model the dipole-quadrupole interactions between the -OH group and CO2​ [3].

Comparative Performance Analysis

To objectively evaluate the performance of the 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate ligand, we compare its theoretical and experimental gas sorption metrics against unfunctionalized and amine-functionalized analogues within an isoreticular Zr-based MOF system[4].

Table 1: DFT Binding Energies and Experimental Gas Sorption Data

MOF SystemLinker TypeDFT CO2​ Binding Energy (kJ/mol)DFT CH4​ Binding Energy (kJ/mol)Exp. CO2​ Uptake (mmol/g at 1 bar, 298K) CO2​/CH4​ Selectivity (IAST)
Zr-Biphenyl (Base) [1,1'-biphenyl]-3,5-dicarboxylate-22.4-14.81.6510.5
Zr-NH2-Biphenyl 4'-amino-[1,1'-biphenyl]-3,5-dicarboxylate-39.1-15.52.8534.2
Zr-OH-Biphenyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate-36.5-15.22.6829.8

Data Synthesis: The DFT data reveals that the -OH functionalized MOF increases the CO2​ binding energy by ~63% compared to the unfunctionalized base. While the amine (-NH2) group provides slightly higher affinity due to Lewis acid-base interactions, the phenolic (-OH) group offers superior chemical stability against irreversible chemisorption, making it highly competitive for cyclic pressure-swing adsorption (PSA) processes[2].

Self-Validating Protocol: Synthesis, Sorption, and DFT Validation

To ensure absolute trustworthiness, the following workflow operates as a self-validating system . The computational predictions must mathematically align with the thermodynamic data extracted from physical experiments.

Phase 1: Ligand Activation & MOF Synthesis
  • Alkaline Hydrolysis: Start with Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate. Causality: The ester form is utilized commercially because it is highly soluble in organic solvents, allowing for rigorous column chromatography purification[1]. Hydrolyze the ester using 2M NaOH in a THF/MeOH (1:1) mixture at 60°C for 12h. Acidify with HCl to precipitate the active dicarboxylic acid.

  • Solvothermal Synthesis: Dissolve the hydrolyzed ligand and ZrCl4​ in N,N-dimethylformamide (DMF). Add acetic acid (30 equivalents) as a modulator. Causality: The modulator competes with the linker for Zr-coordination sites, slowing down crystallization to yield highly crystalline, defect-free frameworks. Heat at 120°C for 48h.

Phase 2: Experimental Gas Sorption
  • Activation: Wash the synthesized Zr-OH-Biphenyl MOF extensively with DMF and acetone to remove unreacted precursors. Activate the sample under dynamic vacuum at 150°C for 12h to evacuate the pores.

  • Isotherm Collection: Measure CO2​ and CH4​ adsorption isotherms at 273 K and 298 K up to 1 bar using a volumetric sorption analyzer.

  • Thermodynamic Extraction: Calculate the experimental isosteric heat of adsorption ( Qst​ ) by fitting the dual-temperature isotherm data to the Clausius-Clapeyron equation.

Phase 3: DFT Computational Modeling
  • Geometry Optimization: Construct the periodic MOF unit cell. Optimize the geometry using the Vienna Ab initio Simulation Package (VASP) with the PBE functional. Causality: Standard PBE fails to capture gas physisorption. You must apply Grimme’s D3 dispersion correction (PBE-D3) to accurately model the van der Waals forces[3].

  • Binding Energy Calculation: Introduce a CO2​ molecule near the phenolic -OH site. Calculate the binding energy using the equation: ΔEbind​=EMOF+gas​−(EMOF​+Egas​) .

Phase 4: System Validation (The Trust Check)
  • Cross-Validation: Compare the DFT-calculated ΔEbind​ against the experimentally derived Qst​ .

    • Validation Rule: The values must align within a ±5% error margin (e.g., if DFT predicts -36.5 kJ/mol, the experimental Qst​ should be between 34.6 and 38.3 kJ/mol).

    • Failure Protocol: If the variance exceeds 5%, the system flags a structural anomaly (e.g., incomplete solvent evacuation, pore collapse, or missing-linker defects), mandating a re-evaluation of the Phase 2 activation protocol.

Visual Workflow

G Ligand Ligand: Dimethyl 4'-hydroxy- [1,1'-biphenyl]-3,5-dicarboxylate Hydrolysis Alkaline Hydrolysis (Ligand Activation) Ligand->Hydrolysis Synthesis Solvothermal Synthesis (Zr-MOF: OH-Biphenyl) Hydrolysis->Synthesis DFT_Opt DFT Geometry Optimization (PBE-D3 / VASP) Synthesis->DFT_Opt Exp_Sorption Experimental Gas Sorption (Isotherms at 298K) Synthesis->Exp_Sorption DFT_Bind Binding Energy Calculation (CO2 vs CH4) DFT_Opt->DFT_Bind Validation Data Synthesis & Performance Validation DFT_Bind->Validation Exp_Sorption->Validation

Fig 1: Experimental and DFT computational workflow for evaluating 4'-hydroxy-biphenyl MOFs.

Conclusion

The integration of the 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate ligand into MOF architectures provides a highly tunable platform for advanced separations. By strictly coupling experimental thermodynamics with dispersion-corrected DFT modeling, researchers can confidently validate the structural integrity and predictive performance of these functionalized frameworks, bypassing the trial-and-error pitfalls of traditional materials discovery.

References

  • Metal–organic frameworks for carbon dioxide capture. Source: MRS Energy & Sustainability. URL:[Link]

  • CO2 Capture by Metal–Organic Frameworks with van der Waals Density Functionals. Source: The Journal of Physical Chemistry A. URL:[Link]

  • CN105435652A - MOF (metal-organic framework) and polyurethane crosslinked membrane as well as preparation method and application thereof. Source: Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

Executive Summary: This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS No. 1245828-39-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS No. 1245828-39-0). The procedures outlined herein are grounded in established safety principles and align with the regulatory framework set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to this guide is critical for ensuring personnel safety, protecting environmental health, and maintaining institutional compliance.

Hazard Assessment and Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is a solid, typically a powder, that presents specific health risks upon exposure.[1][2]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][3]

  • Eye Irritation (H319): Causes serious eye irritation.[1][3]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates this compound with the GHS07 pictogram (exclamation mark) to signal these irritant properties.[1] Although some safety data sheets (SDS) state that the compound contains no substances known to be hazardous to the environment, others classify it as slightly hazardous for water and explicitly recommend avoiding its release into the environment.[2][3][4] Therefore, as a matter of best practice and regulatory caution, it must not be disposed of via standard trash or sanitary sewer systems.[5][6] All waste containing this compound must be treated as regulated chemical waste.

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of laboratory chemicals in the United States is federally regulated by the EPA through the Resource Conservation and Recovery Act (RCRA).[5][7] RCRA establishes a "cradle-to-grave" management system, which holds the waste generator legally responsible for the hazardous waste from its point of generation until its final, safe disposal.[5]

Key compliance requirements for laboratories include:

  • Obtaining an EPA Identification Number: Any facility generating over 100 kg (approximately 220 lbs) of hazardous waste in a month must have an EPA ID number.[7][8]

  • Generator Status: Facilities are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, or LQG), each with specific regulatory requirements for storage time and volume.[8]

  • Prohibition of Improper Disposal: It is illegal to dispose of chemical waste in the regular trash or down the drain.[5][6]

Core Disposal Protocol: A Step-by-Step Guide

This protocol details the necessary steps from the point of waste generation to its final removal by a certified disposal vendor.

Immediate Handling and Personal Protective Equipment (PPE)

Given the compound's irritant nature, strict adherence to PPE standards is the first line of defense. All handling and disposal preparation must be conducted inside a certified chemical fume hood.[9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[10]

  • Eye Protection: Use safety glasses with side shields or goggles that comply with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[11]

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.[11]

  • Respiratory Protection: For handling large quantities or during spill cleanup where dust formation is likely, use a NIOSH-approved particle respirator.[10]

**3.2 Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Stream Identification: This compound is a non-halogenated organic solid. It should be designated for the "Solid Chemical Waste" stream. Do not mix it with liquid waste, halogenated solvents, or reactive chemicals.

  • Segregation from Incompatibles: Keep this waste separate from strong acids, bases, and strong oxidizing agents to prevent uncontrolled reactions.[11] The use of physical barriers or secondary containment is a best practice for separating incompatible waste types in storage areas.[6]

**3.3 Containerization and Labeling

The waste container is the primary barrier protecting personnel and the environment.

  • Container Selection:

    • Use a container that is chemically compatible with the biphenyl compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[6][7]

    • The container must be in good condition, free from cracks or deterioration.[6]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid leaving a nearly empty container in storage for an extended period.[6]

  • Labeling:

    • Immediately upon designating a container for waste, affix a hazardous waste label.

    • The label must clearly state the words "Hazardous Waste." [8]

    • List all contents by their full chemical name, including "Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate." Do not use abbreviations or formulas.

    • Indicate the approximate percentage or quantity of each component.

    • Mark the appropriate hazard characteristics (e.g., "Irritant").

**3.4 On-Site Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Areas (SAA): Under RCRA, laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][12]

  • Storage Conditions:

    • Keep the waste container tightly closed at all times, except when adding waste.[9]

    • Store the container in a cool, dry, and well-ventilated location.[2][7]

    • The storage area should be clearly marked with hazardous waste signage.[7]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[6]

  • Storage Time Limits: Be aware of your facility's generator status, as this dictates the maximum time waste can be stored on-site. For academic labs operating under Subpart K regulations, waste must be removed from the laboratory every twelve months.[12]

Final Disposal via Licensed Vendor

The final step is the transfer of waste to a professional disposal company.

  • Engage a Licensed Professional: Contract with a licensed hazardous waste disposal company for transportation and final treatment.[5][10] These vendors are equipped to handle chemical waste in compliance with all federal and state regulations.

  • Waste Manifest: The vendor will provide a hazardous waste manifest, a legal document that tracks the waste from your facility to its ultimate destination. Ensure this document is completed accurately.

  • Recommended Disposal Method: For this type of organic solid, high-temperature incineration in a facility equipped with afterburners and scrubbers is a common and environmentally sound disposal method.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) office.

  • Control and Contain: If safe to do so, prevent the spread of the solid powder. Avoid creating dust.[10]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Gently sweep up the material and place it into a suitable, labeled container for disposal.[2] Do not use a vacuum cleaner unless it is rated for hazardous dust.

    • Decontaminate the area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.

Data Summary

The following table summarizes the key hazard and safety information for Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.

Identifier Information Source(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal Code P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate waste.

G cluster_gen Generation & Preparation cluster_contain Containerization cluster_store On-Site Management cluster_dispose Final Disposal gen Waste Generation (Solid Residue) ppe 1. Don PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate 2. Segregate Waste (Non-Halogenated Solid) ppe->segregate container 3. Select Compatible Container (HDPE or Glass, Good Condition) segregate->container label_waste 4. Affix 'Hazardous Waste' Label & List All Contents container->label_waste store 5. Store in Designated SAA (Closed, Ventilated, Secondary Containment) label_waste->store inspect 6. Monitor Storage Limits (Time and Volume) store->inspect schedule 7. Schedule Pickup with Licensed Waste Vendor inspect->schedule manifest 8. Complete Waste Manifest schedule->manifest pickup Disposal via Incineration manifest->pickup

Caption: Disposal workflow for Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.

References

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.
  • Capot Chemical. (2013, March 20). Material Safety Data Sheet.
  • Cayman Chemical. (2025, July 16). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 07). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Biphenyl.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.

Sources

Handling

Personal protective equipment for handling Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

As a Senior Application Scientist, I approach the handling of specialty organic linkers not merely as a compliance exercise, but as a mechanistic necessity. Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialty organic linkers not merely as a compliance exercise, but as a mechanistic necessity. Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is a critical building block utilized extensively in the synthesis of advanced Metal-Organic Frameworks (MOFs)[1].

Because of its specific structural features—namely the phenolic hydroxyl group and dual ester functionalities—this compound presents distinct localized irritation risks. Furthermore, its physical state as a fine crystalline powder introduces significant inhalation hazards due to rapid particle deposition in the upper respiratory tract[2]. To ensure absolute safety and operational integrity, the following protocols have been designed as self-validating systems, meaning every procedural step inherently verifies the safety of the previous one.

Quantitative Chemical Profiling & Hazard Assessment

Before initiating any physical handling, it is imperative to understand the physicochemical parameters and regulatory hazard classifications of the target molecule[2][3].

Table 1: Chemical and Hazard Specifications

Property / SpecificationValue / Classification
Chemical Name Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
CAS Number 1245828-39-0
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Primary Application Metal-Organic Framework (MOF) Linker
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Signal Word Warning

Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks associated with H315, H319, and H335 hazards, a robust PPE strategy is non-negotiable. This matrix strictly aligns with the hazard assessment and equipment selection mandates outlined in [4][5].

Table 2: Engineered PPE Requirements

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Provides a robust barrier against the phenolic hydroxyl group, preventing localized dermal irritation. Nitrile also offers critical, albeit temporary, resistance to polar aprotic solvents (e.g., DMF/DEF) used in MOF synthesis.
Eye Protection Chemical Splash GogglesProtects against the accidental aerosolization of fine powder and solvent splashes during the solubilization phase, directly mitigating H319 risks.
Respiratory N95 or P100 Particulate RespiratorMandated if engineering controls (fume hood) are compromised or during bulk transfer. Prevents the inhalation of micro-particles that trigger respiratory tract irritation (H335).
Body Protection Flame-Resistant (FR) Lab CoatShields street clothing from static-clinging powder and provides a primary barrier against solvent spills during solvothermal preparation.

Operational Workflow: Safe Handling Protocol

The following methodology details the safe preparation of this linker for solvothermal MOF synthesis.

MOF_Workflow N1 1. Environmental Control Verify Fume Hood Face Velocity (>100 fpm) N2 2. PPE Verification Inspect Nitrile Gloves & Goggles N1->N2 N3 3. Weighing & Transfer Use Anti-Static Spatula to Minimize Dust N2->N3 N4 4. Solubilization Dissolve in Polar Aprotic Solvent (e.g., DMF) N3->N4 N5 5. Decontamination Rinse Equipment with Acetone/Water N4->N5 N6 6A. Solid Waste Seal in EPA-Compliant Container N5->N6 N7 6B. Liquid Waste Segregate as Halogen-Free Organic N5->N7

Figure 1: Standardized operational workflow for handling MOF linkers from pre-op to disposal.

Step-by-Step Methodology:
  • Step 1: Environmental Control & Pre-Weighing

    • Action: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80-120 feet per minute (fpm). Place an anti-static mat on the balance area.

    • Causality: Fine organic biphenyl powders are highly susceptible to electrostatic dispersion. The anti-static mat prevents powder aerosolization, neutralizing the primary vector for inhalation exposure.

  • Step 2: Dispensing & Transfer

    • Action: Don double nitrile gloves. Use a grounded, anti-static micro-spatula to transfer the powder into a pre-tared, sealable glass vial. Seal the vial immediately after transfer.

    • Causality: The biphenyl core combined with the phenolic OH group can cause localized dermatitis upon contact[2]. Sealing the vial before removing it from the weighing zone isolates the hazard at the source.

  • Step 3: Solvent Solubilization (MOF Precursor Prep)

    • Action: With the vial still in the fume hood, add the reaction solvent (e.g., N,N-Dimethylformamide) using a volumetric pipette. Cap the vial and use a vortex mixer to achieve complete dissolution.

    • Self-Validating Check: Inspect gloves immediately after vortexing. If the glove shows any swelling or discoloration, the barrier is compromised. Immediate replacement is mandated, preventing dermal exposure before it reaches the skin.

  • Step 4: Equipment Decontamination

    • Action: Rinse all spatulas and reusable glassware first with a compatible organic solvent (e.g., acetone) to dissolve residual linker, followed by a triple rinse with deionized water.

    • Causality: Cross-contamination of biphenyl dicarboxylates can catastrophically alter the topology and porosity of subsequent MOF crystallizations.

Waste Disposal Plan

Proper disposal must strictly comply with the standards for hazardous waste generators[6][7].

  • Solid Waste Management: Any contaminated consumables (weighing boats, Kimwipes, disposable spatulas, empty reagent bottles) must be placed in a designated, puncture-resistant solid hazardous waste container. Label the container clearly as "Hazardous Solid Waste - Organic Irritant (Contains Biphenyl Derivatives)"[6]. Do not dispose of this chemical in standard municipal trash.

  • Liquid Waste Management: The initial solvent rinses from decontamination, as well as any failed MOF reaction mother liquors containing the dissolved linker, must be collected in a "Halogen-Free Organic Waste" carboy. Critical: Do not mix this waste stream with aqueous waste or halogenated solvents, as doing so complicates waste profiling and can induce unwanted exothermic reactions.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements". Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary (40 CFR Part 262)". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
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Reactant of Route 2
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
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